

# Application Notes and Protocols: Immunohistochemical Analysis of TRK Inhibition by NMS-P626

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Compound of Interest		
Compound Name:	NMS-P626	
Cat. No.:	B15620068	Get Quote

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### Introduction

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a crucial role in neuronal development and function.[1] Dysregulation of TRK signaling, most notably through neurotrophic tyrosine receptor kinase (NTRK) gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric cancers.[2][3] These genetic alterations lead to the expression of constitutively active TRK fusion proteins, which drive tumor growth and survival through downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.[4]

**NMS-P626** is a potent, orally bioavailable inhibitor of TRK kinases.[5] Preclinical studies have demonstrated its efficacy in inhibiting TRK autophosphorylation and downstream signaling, leading to apoptosis and tumor growth inhibition in models harboring TRK fusions.[5][6] This document provides detailed application notes and protocols for the use of immunohistochemistry (IHC) to assess the pharmacodynamic effects of **NMS-P626** by measuring the inhibition of TRK phosphorylation in formalin-fixed, paraffin-embedded (FFPE) tissues.

### **Principle of the Assay**



Immunohistochemistry is a powerful technique used to visualize the distribution and localization of specific antigens within tissue sections. To assess the inhibitory activity of **NMS-P626**, this protocol utilizes a phospho-specific antibody that recognizes the phosphorylated, active form of TRK proteins. A reduction in the intensity of phospho-TRK staining in treated tissues compared to untreated controls provides a direct measure of the inhibitor's target engagement and efficacy. A pan-TRK antibody, which detects both phosphorylated and non-phosphorylated forms of the protein, is used as a control to ensure that any observed decrease in the phosphosignal is not due to a decrease in total TRK protein levels.

### **Data Presentation**

**NMS-P626 Inhibitory Activity** 

Target	Assay Type	IC50 (nM)	Cell Line
TRKA	Biochemical	8	-
TRKB	Biochemical	7	-
TRKC	Biochemical	3	-
TRKA-dependent	Cell-based	29	Ba/F3
TRKB-dependent	Cell-based	28	Ba/F3
TRKC-dependent	Cell-based	62	Ba/F3
TPM3-TRKA fusion	Cell Proliferation	19	KM12
Data compiled from			

Data compiled from preclinical studies.[5]

[6][7]

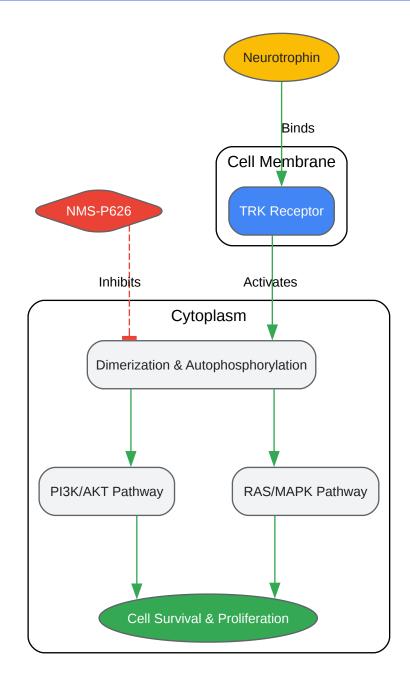
### **In Vivo Tumor Growth Inhibition**



Model	Compound	Dose	Schedule	Tumor Growth Inhibition (%)
KM12 Xenograft	NMS-P626	50 mg/kg	BID, 10 days	>90
KM12 Xenograft	NMS-P626	100 mg/kg	BID, 10 days	>90
BID: twice daily.  Data from in vivo  preclinical  studies.[5]				

# **Signaling Pathways and Experimental Workflow**





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Caption: TRK Signaling Pathway and Mechanism of NMS-P626 Inhibition.



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Caption: Immunohistochemistry Experimental Workflow.

### **Experimental Protocols**

# I. Pan-TRK Immunohistochemistry Protocol for FFPE Tissues

This protocol is for the detection of total TRK protein expression and serves as a control for the phospho-TRK staining.

Materials and Reagents:

- FFPE tissue sections (4-5 μm) on charged slides
- Xylene and graded ethanol series (100%, 95%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 9.0)
- Pressure cooker or water bath
- Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 5% normal goat serum in wash buffer)
- Primary antibody: Pan-TRK (e.g., clone EPR17341)
- HRP-conjugated secondary antibody
- DAB chromogen substrate kit
- Hematoxylin counterstain
- Mounting medium

Procedure:



- · Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 5 minutes).
  - Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
  - Rinse in deionized water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) in antigen retrieval buffer.
  - Follow manufacturer's instructions for pressure cooker or water bath. A common method is to heat for 20-30 minutes.
  - Allow slides to cool to room temperature.
- Peroxidase Blocking:
  - Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
  - Rinse with wash buffer.
- Blocking:
  - Incubate slides with blocking buffer for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
  - Dilute the pan-TRK primary antibody to its optimal concentration in blocking buffer.
  - Incubate slides overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection:
  - Wash slides with wash buffer (3 x 5 minutes).



- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash slides with wash buffer (3 x 5 minutes).
- Prepare and apply DAB substrate according to the manufacturer's instructions. Monitor for color development.
- Counterstaining and Mounting:
  - Rinse slides in deionized water.
  - Counterstain with hematoxylin.
  - Dehydrate through graded ethanol and clear in xylene.
  - Mount with a permanent mounting medium.

# II. Phospho-TRK Immunohistochemistry Protocol for Assessing NMS-P626 Inhibition

This protocol is designed to detect the phosphorylated, active form of TRK to assess the inhibitory effect of **NMS-P626**.

Materials and Reagents:

- Same as Pan-TRK protocol, with the following exception:
- Primary antibody: Phospho-TRKA (Tyr674/675)/TrkB (Tyr706/707) or other relevant phospho-TRK specific antibody.[9]

#### Procedure:

The procedure is identical to the Pan-TRK IHC protocol with the following key modifications:

- Primary Antibody: Use a phospho-TRK specific antibody at its optimal dilution.
- Controls:
  - Positive Control: FFPE sections from a known TRK-activated tumor model (untreated).



- Negative Control: FFPE sections from the same model treated with a high concentration of NMS-P626.
- Internal Control: Compare staining in tumor tissue from vehicle-treated versus NMS-P626treated animals.

### Data Analysis and Interpretation:

- Staining Evaluation:
  - Pan-TRK staining should be present in both treated and untreated samples, confirming the presence of the target protein. Staining patterns can be cytoplasmic, membranous, or nuclear depending on the fusion partner.[4]
  - Phospho-TRK staining intensity and the percentage of positive cells should be assessed.
- Quantification of Inhibition:
  - A semi-quantitative H-score can be calculated by multiplying the staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong) by the percentage of cells at each intensity level.
  - Inhibition of TRK phosphorylation by NMS-P626 is demonstrated by a significant reduction in the H-score for phospho-TRK staining in the treated group compared to the vehicletreated control group.

Disclaimer: This document provides a general guideline. All protocols, including antibody dilutions and incubation times, should be optimized for specific experimental conditions and reagents.

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